Cas no 790705-15-6 (tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate)

Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate is a spirocyclic compound featuring a fused oxa-aza ring system, which serves as a valuable intermediate in organic synthesis. Its rigid spirocyclic structure enhances stereochemical control, making it useful in the development of complex molecules, particularly in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group ensures stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions. This compound is particularly advantageous in peptide and heterocycle synthesis, where its unique scaffold can influence conformational properties. Its high purity and well-defined reactivity profile make it a reliable choice for researchers working on pharmacologically active compounds or novel molecular architectures.
tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate structure
790705-15-6 structure
商品名:tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
CAS番号:790705-15-6
MF:C12H21NO3
メガワット:227.3
MDL:MFCD24466528
CID:4188471
PubChem ID:57366410

tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-Oxa-6-azaspiro[2.6]nonane-6-carboxylic acid, 1,1-dimethylethyl ester
    • tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
    • 1-OXA-6-AZA-SPIRO[2.6]NONANE-6-CARBOXYLIC ACID TERT-BUTYL ESTER
    • tert-butyl1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
    • Z1508690194
    • FSFSGVISPUOWAO-UHFFFAOYSA-N
    • 12W-7001
    • 790705-15-6
    • DB-373273
    • SCHEMBL1967958
    • EN300-253668
    • 1,1-Dimethylethyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
    • MFCD24466528
    • QGB70515
    • tert-butyl 1-oxa-7-azaspiro[2.6]nonane-7-carboxylate
    • t-Butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
    • MDL: MFCD24466528
    • インチ: InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-4-5-12(6-8-13)9-15-12/h4-9H2,1-3H3
    • InChIKey: FSFSGVISPUOWAO-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 227.15214353Da
  • どういたいしつりょう: 227.15214353Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 42.1Ų

tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate セキュリティ情報

tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-253668-2500mg
tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
790705-15-6 95.0%
2500mg
$1909.0 2022-02-28
TRC
B872383-5mg
tert-Butyl 1-Oxa-6-azaspiro[2.6]nonane-6-carboxylate
790705-15-6
5mg
$ 70.00 2022-06-06
Enamine
EN300-253668-5.0g
tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
790705-15-6 95%
5.0g
$4061.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15635-250MG
tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
790705-15-6 95%
250MG
¥ 2,118.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15635-5G
tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
790705-15-6 95%
5g
¥ 15,879.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15635-1G
tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
790705-15-6 95%
1g
¥ 5,293.00 2023-04-13
Enamine
EN300-253668-2.5g
tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
790705-15-6 95%
2.5g
$2056.0 2024-06-19
Enamine
EN300-253668-0.05g
tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
790705-15-6 95%
0.05g
$228.0 2024-06-19
Enamine
EN300-253668-1000mg
tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
790705-15-6 95.0%
1g
$973.0 2022-02-28
A2B Chem LLC
AW43178-1g
tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
790705-15-6 95%
1g
$1066.00 2024-04-19

tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate 関連文献

tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylateに関する追加情報

Professional Introduction to Tert-butyl 1-Oxa-6-azaspiro[2.6]nonane-6-carboxylate (CAS No. 790705-15-6)

Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate (CAS No. 790705-15-6) is a highly specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique spirocyclic structure, combines an oxygen atom and an azaspiro framework, making it a versatile intermediate in the synthesis of complex molecules. The presence of a tert-butyl group at the carboxyl position enhances its stability and reactivity, making it particularly valuable in the development of novel therapeutic agents.

The spirocyclic nature of this compound imparts unique conformational properties that are highly desirable in medicinal chemistry. Spiro compounds are known for their rigidity and stability, which can be exploited to design molecules with specific biological activities. In particular, the spiro[2.6]nonane core provides a scaffold that can be modified to target various biological pathways. Recent studies have highlighted the potential of spirocyclic compounds in the development of drugs with improved pharmacokinetic profiles, including enhanced solubility and reduced metabolic clearance.

One of the most compelling aspects of Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate is its utility as a building block in the synthesis of more complex molecules. The carboxylate group serves as a versatile handle for further functionalization, allowing chemists to attach various pharmacophores or bioactive moieties. This flexibility has made it a popular choice for researchers working on drug discovery and development. For instance, recent studies have demonstrated its application in the synthesis of novel protease inhibitors, which are crucial in the treatment of chronic diseases such as cancer and inflammation.

The pharmaceutical industry has shown particular interest in this compound due to its potential as a lead molecule for drug development. The spirocyclic structure and the presence of both oxygen and nitrogen heteroatoms make it an attractive candidate for modulating biological targets. In particular, the azaspiro moiety has been found to interact favorably with certain enzymes and receptors, suggesting its suitability for use in small-molecule drug design. Researchers have been exploring its derivatives as potential candidates for treating neurological disorders, where precise molecular interactions are critical.

Recent advancements in synthetic chemistry have further enhanced the appeal of Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate. New methodologies have been developed that allow for more efficient and scalable synthesis of this compound, reducing costs and improving yields. These advancements have opened up new possibilities for its application in industrial settings, where large-scale production is often required for pharmaceutical use. The ability to produce this compound reliably and cost-effectively is crucial for its adoption in drug development pipelines.

The biological activity of Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate has been extensively studied in recent years. Researchers have focused on understanding how its unique structure influences its interactions with biological targets. Initial studies have revealed promising results, showing that derivatives of this compound can exhibit significant inhibitory effects on certain enzymes and receptors relevant to human health. These findings have spurred further research into optimizing its pharmacological properties, with the aim of developing more effective therapeutic agents.

The use of computational modeling has also played a crucial role in understanding the behavior of Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate at the molecular level. Advanced computational techniques allow researchers to predict how this compound will interact with biological targets, providing valuable insights into its potential as a drug candidate. These simulations have helped guide synthetic efforts, ensuring that new derivatives are designed with optimal properties for biological activity.

In conclusion, Tert-butyl 1-oxa-6azasr[2.6]nonane-6carboxylate (CAS No. 790705-15--6) represents a significant advancement in the field of chemical and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the design and synthesis of next-generation therapeutic agents.

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